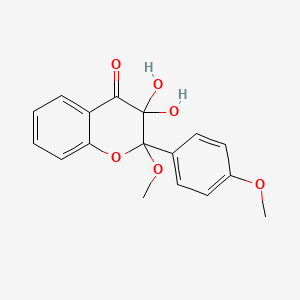

3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is a complex organic compound with the molecular formula C17H16O6. It belongs to the class of flavanones, which are a type of flavonoid. Flavonoids are known for their wide range of biological activities and are commonly found in various plants. This compound is characterized by its chromen-4-one core structure, which is a common feature in many naturally occurring flavonoids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one typically involves the condensation of appropriate phenolic compounds under controlled conditions. One common method involves the use of a base-catalyzed reaction between 4-methoxybenzaldehyde and a suitable chromone derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the condensation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of advanced catalytic systems, such as metal-organic frameworks or enzyme-based catalysts, can enhance the reaction efficiency and reduce the production costs. Additionally, continuous flow reactors may be employed to streamline the synthesis process and improve scalability.

Análisis De Reacciones Químicas

Types of Reactions

3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted flavanones.

Aplicaciones Científicas De Investigación

3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one has several scientific research applications:

Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.

Biology: The compound exhibits antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.

Medicine: Due to its potential therapeutic effects, it is studied for its role in preventing or treating various diseases, including cancer and cardiovascular diseases.

Industry: The compound is used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mecanismo De Acción

The mechanism of action of 3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, the compound can modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer properties.

Comparación Con Compuestos Similares

Similar Compounds

- 3,3-Dihydroxy-2-methoxyflavanone

- 4’-Methoxyflavanone

- 2,3-Dihydro-3,3-dihydroxyflavanone

Uniqueness

Compared to other similar compounds, 3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Actividad Biológica

3,3-Dihydroxy-2-methoxy-2-(4-methoxyphenyl)-2,3-dihydro-4H-chromen-4-one, also known as a chromone derivative, has garnered attention in recent years for its diverse biological activities. Chromones and their derivatives are known for their potential therapeutic effects, including antioxidant, anti-inflammatory, and antimicrobial properties. This article aims to delve into the biological activity of this specific compound, supported by case studies and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features multiple hydroxyl groups and methoxy substitutions that contribute to its biological activity.

Antioxidant Activity

Chromones are recognized for their antioxidant properties. Studies have shown that compounds with hydroxyl groups exhibit significant free radical scavenging abilities. The presence of hydroxyl groups at positions 3 and 3' in this chromone derivative enhances its capacity to neutralize reactive oxygen species (ROS) .

Antimicrobial Activity

Research indicates that chromone derivatives possess notable antimicrobial effects against various pathogens. For instance, a study highlighted the antibacterial activity of similar flavonoid compounds against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that hydroxylation at specific positions is crucial for enhancing antimicrobial efficacy .

Table 1: Antimicrobial Efficacy of Chromone Derivatives

| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,3-Dihydroxy-2-methoxy... | Staphylococcus aureus | < 10 μg/mL |

| 7-Hydroxychromone | Escherichia coli | < 15 μg/mL |

| 4-Methoxyflavonoid | Pseudomonas aeruginosa | < 20 μg/mL |

Anti-inflammatory Effects

Chromones have also been studied for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies. The mechanism involves the modulation of signaling pathways associated with inflammation, particularly through the inhibition of NF-kB activation .

Case Studies

Study on Antioxidant Properties

A study conducted by researchers evaluated the antioxidant potential of various chromone derivatives, including our compound of interest. The results demonstrated a significant reduction in lipid peroxidation levels when exposed to oxidative stress conditions, indicating strong antioxidant capabilities .

Clinical Evaluation of Antimicrobial Effects

In a clinical setting, a derivative closely related to 3,3-Dihydroxy-2-methoxy... was tested against clinical isolates of resistant bacterial strains. The findings revealed that the compound exhibited potent antibacterial activity, especially against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than traditional antibiotics .

Propiedades

Número CAS |

1603-44-7 |

|---|---|

Fórmula molecular |

C17H16O6 |

Peso molecular |

316.30 g/mol |

Nombre IUPAC |

3,3-dihydroxy-2-methoxy-2-(4-methoxyphenyl)chromen-4-one |

InChI |

InChI=1S/C17H16O6/c1-21-12-9-7-11(8-10-12)17(22-2)16(19,20)15(18)13-5-3-4-6-14(13)23-17/h3-10,19-20H,1-2H3 |

Clave InChI |

MUWFMAGTDJWRSG-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C2(C(C(=O)C3=CC=CC=C3O2)(O)O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.